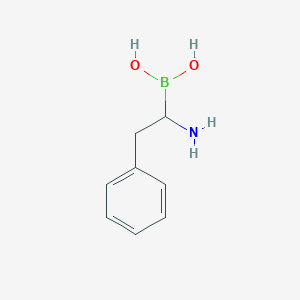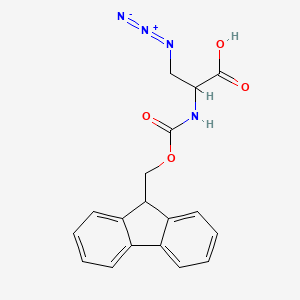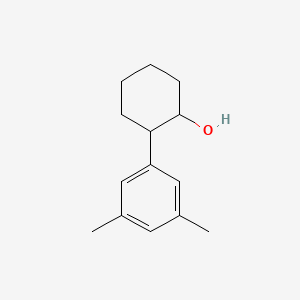
(1-Amino-2-phenylethyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-2-phenylethyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a phenylethylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-phenylethyl)boronic acid typically involves the reaction of phenylethylamine with boronic acid derivatives. One common method is the amination-reduction reaction, where morpholine and (2-formylphenyl)boronic acid are dissolved in methanol and reacted with sodium borohydride . This reaction is carried out under intense stirring and acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of borate esters as precursors. These esters are synthesized by dehydrating boric acid with alcohols . The resulting boronic esters can then be hydrolyzed to produce the corresponding boronic acids.
Análisis De Reacciones Químicas
Types of Reactions: (1-Amino-2-phenylethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boroxines.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters and boroxines.
Reduction: Boranes.
Substitution: Biaryl compounds and other carbon-carbon bonded products.
Aplicaciones Científicas De Investigación
(1-Amino-2-phenylethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Boronic acids are being explored for their potential as enzyme inhibitors and therapeutic agents.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (1-Amino-2-phenylethyl)boronic acid involves the formation of reversible covalent bonds with target molecules. In biological systems, this compound can interact with diol-containing biomolecules, such as sugars and nucleotides, through the formation of cyclic boronate esters . This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Phenylboronic acid: Contains a phenyl group attached to the boronic acid functional group.
(Aminomethyl)phenylboronic acid: Similar structure but with an aminomethyl group instead of an amino-phenylethyl group.
Bortezomib: A boronic acid derivative used as a proteasome inhibitor in cancer therapy.
Uniqueness: (1-Amino-2-phenylethyl)boronic acid is unique due to its specific structure, which combines the properties of both an amine and a boronic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and biological applications.
Propiedades
Número CAS |
88765-86-0 |
|---|---|
Fórmula molecular |
C8H12BNO2 |
Peso molecular |
165.00 g/mol |
Nombre IUPAC |
(1-amino-2-phenylethyl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,11-12H,6,10H2 |
Clave InChI |
OAZCLPVPUZOYGA-UHFFFAOYSA-N |
SMILES canónico |
B(C(CC1=CC=CC=C1)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)






![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)


![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)

![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)
